molecular formula C7H9NO2 B141533 1,4-Dihydrotrigonelline CAS No. 140201-08-7

1,4-Dihydrotrigonelline

Cat. No.: B141533
CAS No.: 140201-08-7
M. Wt: 139.15 g/mol
InChI Key: BCFPLUJRJLEPGV-UHFFFAOYSA-N
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Description

1,4-Dihydrotrigonelline, also known as 1,4-dihydro-N-methylnicotinic acid, is a derivative of trigonelline. It is a lipophilic compound that has been studied for its potential in drug delivery systems, particularly for targeting the central nervous system. The compound is known for its ability to cross the blood-brain barrier, making it a valuable candidate for delivering therapeutic agents to the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydrotrigonelline can be synthesized through the reduction of trigonelline. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, at a specific temperature to ensure the complete reduction of trigonelline to this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process would include the reduction of trigonelline using a suitable reducing agent, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydrotrigonelline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dihydrotrigonelline has several scientific research applications, including:

Mechanism of Action

1,4-Dihydrotrigonelline exerts its effects primarily through its ability to cross the blood-brain barrier. Once in the brain, it can undergo metabolic conversion to trigonelline, which may have neuroprotective effects. The compound’s lipophilic nature allows it to distribute throughout the body and brain, making it an effective carrier for delivering drugs to the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to cross the blood-brain barrier and its potential use as a prodrug for delivering therapeutic agents to the brain. Its lipophilic nature and metabolic conversion to trigonelline make it a valuable compound for research and drug development .

Properties

IUPAC Name

1-methyl-4H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-4-2-3-6(5-8)7(9)10/h2,4-5H,3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFPLUJRJLEPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CCC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161260
Record name 1,4-Dihydrotrigonelline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140201-08-7
Record name 1,4-Dihydrotrigonelline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140201087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dihydrotrigonelline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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